molecular formula C13H15NOS B12942176 2-(Benzo[d]thiazol-2-yl)cyclohexanol

2-(Benzo[d]thiazol-2-yl)cyclohexanol

Cat. No.: B12942176
M. Wt: 233.33 g/mol
InChI Key: BLXQILUYVBCHSS-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)cyclohexanol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of 2-(Benzo[d]thiazol-2-yl)cyclohexanol typically involves the reaction of 2-aminothiophenol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent. One common method involves the use of a solvent-free ionic liquid immobilized reaction, which has been shown to be efficient and expeditious . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(Benzo[d]thiazol-2-yl)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes .

Scientific Research Applications

2-(Benzo[d]thiazol-2-yl)cyclohexanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives, including this compound, have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, benzothiazole derivatives have been shown to inhibit c-MET kinase, which plays a role in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

2-(Benzo[d]thiazol-2-yl)cyclohexanol can be compared with other benzothiazole derivatives, such as 2-(Benzo[d]thiazol-2-yl)phenol and 2-(Benzo[d]thiazol-2-yl)aniline. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituent, cyclohexanol, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C13H15NOS/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h2,4,6,8-9,11,15H,1,3,5,7H2

InChI Key

BLXQILUYVBCHSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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